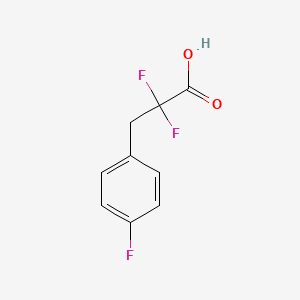

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated compounds, like 2,2-difluoro-3-hydroxyacids, demonstrates the utility of mild and efficient synthesis methods involving selective haloform reactions and base treatments under mild conditions. For instance, long-chain 2,2-difluoro-3-hydroxyacids have been synthesized via the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base, highlighting a strategy that could be adapted for 2,2-difluoro-3-(4-fluorophenyl)propanoic acid (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

Investigations into the molecular structure of similar fluorinated compounds, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, have utilized techniques like NMR, FTIR, and Raman spectroscopy, alongside density functional theory and Hartree-Fock studies, to optimize ground-state geometries and vibrational wavenumbers. These methodologies offer insights into the structural intricacies of this compound by analogy (Ye et al., 2007).

Chemical Reactions and Properties

Fluorinated compounds undergo a range of chemical reactions, with specific fluorinated groups significantly influencing reactivity and product formation. For example, the synthesis of trifluoromethylated arylpropanoic acids via Friedel-Crafts alkylation demonstrates the potential pathways and transformations applicable to this compound, underscoring the role of fluorine in modifying chemical behavior and reactivity (Prakash et al., 2010).

Physical Properties Analysis

The presence of fluorine atoms significantly alters the physical properties of organic compounds, including boiling points, solubility, and stability. Studies on perfluoro compounds, for example, shed light on how fluorination can lead to low surface tensions and impact the solubility of organic molecules in various solvents, which would be relevant for understanding the physical characteristics of this compound (Han et al., 2009).

Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules profoundly influences their chemical properties, such as acidity, reactivity, and stability towards hydrolysis and oxidation. The study of compounds like trifluoromethyl cyclohexyl and cyclohexenyl derivatives illustrates the effect of fluorination on increasing stability and altering reactivity, offering parallels to the behavior of this compound in chemical contexts (Massicot et al., 2011).

Scientific Research Applications

Safety Evaluation in Food Contact Materials

A safety evaluation of a substance closely related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, namely 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], was conducted by the European Food Safety Authority (EFSA). The study concluded that there is no safety concern for consumers if the substance is used in specific conditions related to the polymerisation of fluoropolymers (Andon et al., 2011).

Chiral Supercritical Fluid Chromatography

A study on additive-free preparative chiral supercritical fluid chromatography (SFC) of racemic 2,2-dimethyl-3-aryl-propanoic acids, a group including compounds structurally similar to this compound, was performed. This research explored the resolution of these acids without acidic additives, providing insights into more efficient chromatography methods (Wu et al., 2016).

Metabolism and Toxicity Studies

The metabolism and potential toxicity of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, a compound related to this compound, were investigated. This study provides insights into the metabolic pathways and potential health implications of similar fluorinated compounds (Spracklin & Kharasch, 1996).

Synthetic Methodologies

Research on a new, mild, and efficient synthesis of 2,2-difluoro-3-hydroxyacids, which are structurally related to this compound, was conducted. This study offers valuable information on novel synthetic pathways that could be applicable to similar compounds (Jiménez, Bosch, & Guerrero, 2005).

Environmental Concerns and Regulations

A study on alternative and legacy perfluoroalkyl substances, including compounds similar to this compound, examined the differences between European and Chinese river/estuary systems. This research is crucial for understanding the environmental impact and regulatory compliance of such compounds (Heydebreck et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2,2-difluoro-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHVPGAQBZVCJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)

![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)